molecular formula C₂₆H₃₃NO₃ B1144917 3-Hydroxy Fenretinide CAS No. 1027233-22-2

3-Hydroxy Fenretinide

货号: B1144917
CAS 编号: 1027233-22-2
分子量: 407.55
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxy Fenretinide is a synthetic derivative of all-trans-retinoic acid, commonly known as a retinoid. It is structurally related to Fenretinide, a compound known for its chemopreventive and antineoplastic properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Fenretinide typically involves the modification of Fenretinide. One common method includes the hydroxylation of Fenretinide at the 3-position. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

化学反应分析

Types of Reactions: 3-Hydroxy Fenretinide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

科学研究应用

3-Hydroxy Fenretinide has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 3-Hydroxy Fenretinide involves its interaction with retinoid receptors and other molecular targets. It induces apoptosis in cancer cells through both retinoid-receptor-dependent and independent pathways. The compound promotes the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the intrinsic apoptotic pathway. Key molecular targets include the Bcl-2 family of proteins, which regulate apoptosis .

相似化合物的比较

Uniqueness: 3-Hydroxy Fenretinide is unique due to its specific hydroxylation at the 3-position, which enhances its biological activity and specificity. This modification allows it to interact differently with molecular targets compared to other retinoids, potentially offering improved therapeutic outcomes .

生物活性

3-Hydroxy Fenretinide, a derivative of fenretinide (4-HPR), is a synthetic retinoid that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily studied for its anticancer properties. It operates through multiple mechanisms, including retinoid receptor activation and modulation of various signaling pathways associated with cell growth and apoptosis. Its biological activity has been documented in numerous studies, highlighting its efficacy against various cancer cell lines.

  • Retinoid Receptor Activation : this compound selectively activates retinoic acid receptor gamma (RARG), which is implicated in the regulation of genes involved in cell differentiation and proliferation.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and by degrading anti-apoptotic proteins like MCL-1 through the activation of dihydroceramide desaturase.
  • Lipid Metabolism : It enhances serine palmitoyl transferase activity, suggesting a role in lipid metabolism that may influence cancer cell survival and proliferation.

Efficacy Against Cancer Cell Lines

Research indicates that this compound exhibits significant cytotoxicity against various cancer types. The following table summarizes its effectiveness against different cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism
Ovarian (Caov-3)3.7Apoptosis induction via ROS generation
Ovarian (OVCAR-3)5.2Retinoid receptor-mediated signaling
Ovarian (SKOV3)8.2Inhibition of anti-apoptotic proteins

Case Studies

  • Clinical Trials : A Phase I clinical trial evaluated the pharmacokinetics and safety profile of fenretinide, revealing that while it demonstrated promising antitumor activity, achieving effective plasma concentrations proved challenging due to high interpatient variability .
  • Combination Therapies : A study explored the synergistic effects of combining fenretinide with curcumin for treating non-small cell lung cancer. This combination enhanced apoptosis and inhibited tumor growth more effectively than either agent alone .
  • New Formulations : Recent advancements include the development of a novel formulation called nanofenretinide, which significantly improves bioavailability and therapeutic efficacy across various solid tumors. This formulation has shown to inhibit tumor growth independently of mutational status and has favorable toxicological profiles .

Research Findings

Extensive research has characterized the biological activity of this compound:

  • Lipidomic Analysis : Studies have demonstrated that treatment with fenretinide leads to significant alterations in ceramide biosynthesis, which plays a crucial role in regulating apoptosis and cell survival .
  • Proteomic Profiling : Reverse-phase proteomic arrays have revealed that nanofenretinide activates apoptotic pathways while repressing mTOR signaling, indicating its multifaceted role in cancer therapy .

属性

CAS 编号

1027233-22-2

分子式

C₂₆H₃₃NO₃

分子量

407.55

同义词

2-Hydrosy-N-(4-hydroxyphenyl)-retinamide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。